N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core with nitrogen atoms at positions 3, 4, and 5. The acetamide moiety at position 2 of the pyrimidine ring is substituted with a 5-chloro-2-methoxyphenyl group, while the pyrazole nitrogen (position 1) is functionalized with a 4-chlorophenyl substituent .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-30-17-7-4-13(22)8-16(17)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIROFRAOQZLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Acetylation: The final step may involve the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide would involve its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- N-(5-Chloro-2-Methylphenyl)-2-(4-Oxo-1-Phenyl-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl)Acetamide (): This analog replaces the methoxy group with a methyl group on the phenyl ring and substitutes the 4-chlorophenyl with a simple phenyl group on the pyrazole nitrogen.
- N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-((3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Thio)Acetamide (): Replaces the pyrazolo[3,4-d]pyrimidine core with a thieno[2,3-d]pyrimidine system. The sulfur atom in the thiophene ring increases electron-withdrawing properties, which could modulate redox stability or metabolic clearance. The additional ethyl and methyl groups on the thienopyrimidine ring enhance hydrophobicity .
Substituent Variations in Acetamide Derivatives
N-(2-Chloro-4-Methylphenyl)-2-(3-Methyl-4-Oxo[1,2]Oxazolo[5,4-d]Pyrimidin-5(4H)-yl)Acetamide ():
Incorporates an oxazolo[5,4-d]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine. The oxygen atom in the oxazole ring may improve solubility but reduce π-π stacking interactions compared to nitrogen-rich analogs .- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (): Features a chromene-fluorophenyl hybrid substituent on the pyrazole nitrogen. The fluorine atoms and isopropyl group may enhance metabolic stability and selectivity for hydrophobic binding pockets .
Key Data Table: Structural and Hypothetical Property Comparison
*LogP values estimated using fragment-based methods; actual values may vary.
Research Findings from Analogous Structures
- Bioactivity Trends: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit antiproliferative activity linked to kinase inhibition, with IC₅₀ values in the nanomolar range for cancer cell lines . Thieno[2,3-d]pyrimidine analogs () show enhanced metabolic stability due to sulfur-containing cores but reduced solubility in aqueous media .
Synthetic Strategies :
Critical Analysis of Structural Effects
- Chlorine Substituents : The 4-chlorophenyl group in the target compound likely enhances target binding via halogen bonding, as observed in kinase inhibitors .
- Methoxy vs. Methyl Groups : Methoxy substituents (target compound) improve solubility compared to methyl groups () but may introduce steric clashes in hydrophobic pockets .
- Heterocycle Choice: Pyrazolo[3,4-d]pyrimidines generally offer better π-π stacking than oxazolo or thieno analogs, favoring interactions with aromatic residues in enzyme active sites .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by a unique structure that includes:
- A chloro-substituted methoxyphenyl group.
- A pyrazolo[3,4-d]pyrimidine core.
- An acetamide moiety.
This structural complexity may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Various derivatives have shown potent antiproliferative activity against multiple cancer cell lines, including MDA-MB-468 and T47D. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cell lines for related pyrazolo[1,5-a]pyrimidine derivatives .
- Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds that inhibit CDK2 and TRKA have been shown to induce cell cycle arrest in the G0–G1 phase and increase apoptosis in treated cells .
Study 1: Antitumor Activity
A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antitumor effects, particularly with compound 12b, which increased apoptosis by 18.98-fold in breast cancer cell lines compared to controls. This highlights the potential of similar compounds in cancer therapy .
Study 2: Molecular Docking Simulations
Molecular docking studies indicate that the synthesized pyrazolo derivatives bind effectively to molecular targets similar to established inhibitors, suggesting a promising pathway for drug development .
Research Findings
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study 1 | Significant growth inhibition (GI% = 43.9%) | 56 cancer cell lines |
| Study 2 | Induction of apoptosis and G0–G1 phase arrest | MDA-MB-468, T47D |
| Study 3 | Enhanced binding affinity to CDK2/TRKA | Various cancer models |
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to CDKs or other kinases, disrupting their function and leading to cell cycle arrest.
- Apoptosis Induction : Increasing levels of pro-apoptotic factors such as caspases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodology : The synthesis involves sequential reactions starting with pyrazole derivative formation, followed by cyclization to construct the pyrazolo[3,4-d]pyrimidine core. Critical parameters include:
- Catalysts : Use of bases (e.g., sodium hydride) to enhance nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity and yield .
- Temperature control : Maintain 60–80°C during cyclization to avoid decomposition of intermediates .
- Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using NMR and mass spectrometry .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Techniques :
- 1H/13C NMR : Identify amine/imine tautomers (e.g., δ 11.20–13.30 ppm for NH groups) and aromatic proton environments .
- HPLC : Quantify purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 444.87 for C19H14ClFN6O2S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of protein kinases (e.g., EGFR, VEGFR) .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .
- Controls : Include reference inhibitors (e.g., staurosporine) and vehicle controls (DMSO <0.1%) .
Q. How do structural analogs influence the compound’s activity?
- Key analogs :
| Analog Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Trifluoromethoxy | Enhanced kinase selectivity | |
| 3-Chlorophenyl | Improved antiproliferative potency |
- Design strategy : Replace chlorophenyl groups with electron-withdrawing substituents (e.g., nitro, cyano) to modulate target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
- Approach :
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., pyrimidine N1 with kinase hinge region) .
- Mutagenesis assays : Validate binding residues (e.g., Thr766 in EGFR) via site-directed mutagenesis .
- Case study : Discrepancies in IC50 values between enzyme and cell-based assays may arise from off-target effects or metabolic instability .
Q. What advanced techniques elucidate the compound’s interaction mechanism with biological targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 100 nM for kinase targets) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH < -10 kcal/mol) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Stability assessment :
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24h; monitor degradation via LC-MS .
- Metabolic stability : Use liver microsomes (human/rat) to estimate half-life (>30 min preferred) .
- Mitigation : Formulate with cyclodextrins or PEGylation to enhance aqueous solubility and stability .
Q. What strategies address discrepancies between computational predictions and experimental results?
- Troubleshooting :
- Force field refinement : Adjust AMBER/CHARMM parameters for tautomeric states (e.g., amine vs. imine forms) .
- Solvent-accessible surface area (SASA) analysis : Account for desolvation penalties in binding energy calculations .
- Validation : Cross-check docking poses with NMR-based ligand-observed experiments (e.g., STD-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
